molecular formula C17H16ClF3N2O2 B4789845 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(2-METHOXYPHENETHYL)UREA

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(2-METHOXYPHENETHYL)UREA

Cat. No.: B4789845
M. Wt: 372.8 g/mol
InChI Key: OQAWSBKYSILALO-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(2-methoxyphenethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a methoxyphenethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(2-methoxyphenethyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-methoxyphenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(2-methoxyphenethyl)urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(2-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(2-methoxyphenethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(2-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(3,4-dichlorophenyl)urea
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(3-(trifluoromethyl)phenyl)urea
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(2,4-dichlorophenyl)urea

Uniqueness

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(2-methoxyphenethyl)urea is unique due to the presence of the methoxyphenethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O2/c1-25-15-5-3-2-4-11(15)8-9-22-16(24)23-14-10-12(17(19,20)21)6-7-13(14)18/h2-7,10H,8-9H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAWSBKYSILALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(2-METHOXYPHENETHYL)UREA
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N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(2-METHOXYPHENETHYL)UREA

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